![molecular formula C7H12ClN B2457497 6-Azaspiro[2.5]oct-1-ene;hydrochloride CAS No. 2402836-87-5](/img/structure/B2457497.png)
6-Azaspiro[2.5]oct-1-ene;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Azaspiro[2.5]oct-1-ene;hydrochloride is a chemical compound with the molecular formula C7H11N.ClH. It is a spiro compound, meaning it contains a spiro-connected bicyclic structure. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[2.5]oct-1-ene;hydrochloride typically involves the reaction of a suitable azaspiro compound with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization and purification to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
6-Azaspiro[2.5]oct-1-ene;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary but often include specific temperatures, solvents, and catalysts to facilitate the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, reduction may yield an alcohol, and substitution may yield a variety of substituted spiro compounds .
Applications De Recherche Scientifique
6-Azaspiro[2.5]oct-1-ene;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Azaspiro[2.5]oct-1-ene;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6-Azaspiro[2.5]oct-1-ene;hydrochloride include other spiro compounds with different substituents or ring structures. Examples include:
- 6-Azaspiro[2.5]octane
- 6-Azaspiro[3.5]non-1-ene
- 6-Azaspiro[4.5]dec-1-ene
Uniqueness
What sets this compound apart from these similar compounds is its specific spiro structure and the presence of the hydrochloride group. This unique combination of features can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
6-azaspiro[2.5]oct-1-ene;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N.ClH/c1-2-7(1)3-5-8-6-4-7;/h1-2,8H,3-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOHVSUJHGHDRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B2457416.png)
![2-{2-[(Benzenesulfonyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-YL}-N-phenylacetamide](/img/structure/B2457417.png)
![5-chloro-N-(3,5-dichlorophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2457420.png)
![5-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1,2-oxazole-4-carboxamide](/img/structure/B2457423.png)
![Ethyl 4-oxo-3-phenyl-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2457424.png)
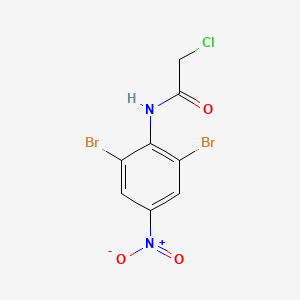
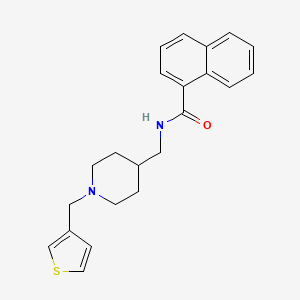
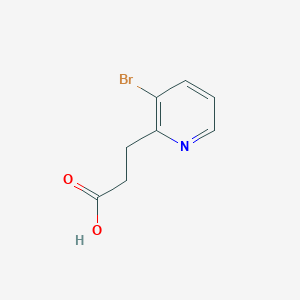
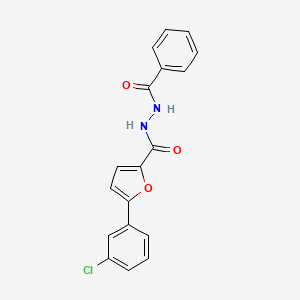
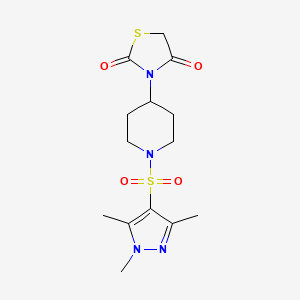
![5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-dimethyl-N-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxamide](/img/structure/B2457433.png)
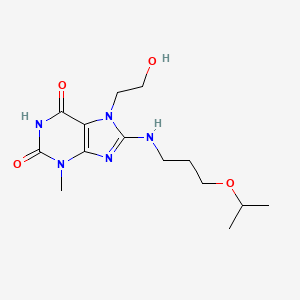
![5-Hydroxy-7,8-dimethyl-4-phenylnaphtho[2,1-d][1,3]oxathiol-2-one](/img/structure/B2457437.png)
